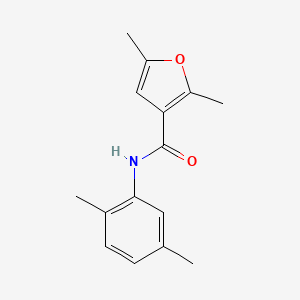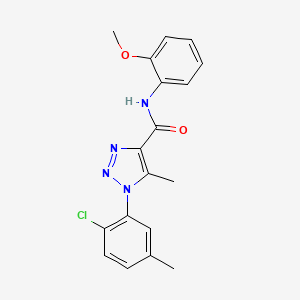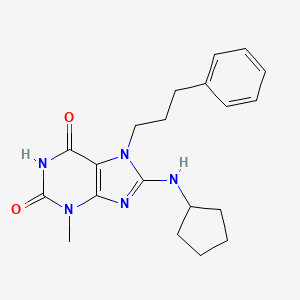![molecular formula C17H9ClFN3O2S B6417068 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 326913-66-0](/img/structure/B6417068.png)
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one (CFATC) is a heterocyclic compound derived from the thiadiazole class of compounds. It has been studied extensively in the laboratory for its potential applications in various scientific fields.
科学的研究の応用
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been studied for its potential applications in the field of biochemistry and molecular biology. It has been used as a fluorescent probe to study the structure and function of proteins and other biological molecules. It has also been used as a fluorescent dye to detect and quantify various biomolecules in cell cultures. Furthermore, 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been used to study the structure and function of enzymes and has been used as a fluorescent marker in cell imaging studies.
作用機序
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a fluorescent molecule that emits light when exposed to ultraviolet light. This light emission is due to the presence of a conjugated system of alternating double and single bonds in the molecule. The light emission is also affected by the presence of a fluorine atom in the molecule, which increases the fluorescence intensity. The emission of light is also affected by the presence of a thiadiazole ring, which acts as a photosensitizer and increases the efficiency of the light emission.
Biochemical and Physiological Effects
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it can interact with proteins, enzymes, and other biological molecules in the cell. It has been found to inhibit the activity of certain enzymes in vitro, suggesting that it may have potential therapeutic applications. In addition, it has been found to induce apoptosis in certain cell lines, suggesting that it may have potential anticancer applications.
実験室実験の利点と制限
The use of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in laboratory experiments has several advantages. It is a highly stable molecule, making it suitable for long-term storage. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biochemical assays. Furthermore, its fluorescence intensity is affected by the presence of other molecules, which can complicate the interpretation of results.
将来の方向性
Given the potential applications of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, there are several possible future directions for research. One possible direction is to investigate its use as a therapeutic agent for the treatment of various diseases. Another possible direction is to further explore its use as a fluorescent probe for the study of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential applications in cell imaging and drug delivery. Finally, studies could be conducted to explore its potential use as an anticancer agent.
合成法
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can be synthesized from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution at room temperature, and the product is then isolated by column chromatography. This method of synthesis has been used to produce 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in high yields and with good purity.
特性
IUPAC Name |
6-chloro-3-[5-(4-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-1-6-14-9(7-10)8-13(16(23)24-14)15-21-22-17(25-15)20-12-4-2-11(19)3-5-12/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXSAITMXJQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)
![2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B6417005.png)
![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)


![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)